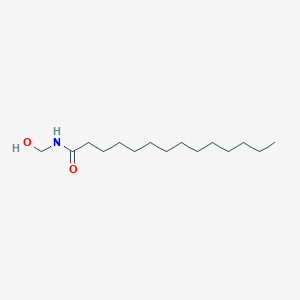
1,9-Cyclohexadecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexadeca-1,9-diene is a cyclic hydrocarbon with the molecular formula C16H24. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has garnered significant interest in scientific research due to its unique structure and properties.
Preparation Methods
Cyclohexadeca-1,9-diene can be synthesized through various methods, including:
Diels-Alder Reaction: This involves the reaction of cyclopentadiene with an alkene.
Birch Reduction: This method involves the reduction of benzene with sodium in liquid ammonia.
Wurtz Coupling: This method involves the coupling of two alkyl halides in the presence of sodium metal.
Chemical Reactions Analysis
Cyclohexadeca-1,9-diene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form cyclohexadec-8-en-1-one.
Reduction: It can be reduced to form cyclohexadecane.
Substitution: It can undergo substitution reactions with various reagents to form different substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or osmium tetroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens or alkyl halides.
Scientific Research Applications
Organic Synthesis: It is used as a starting material for the synthesis of various organic compounds, such as cyclohexene, cyclohexadiene, and cyclooctatetraene.
Materials Science: It has been used in the development of new materials with unique properties.
Medicinal Chemistry: It has shown potential as a therapeutic agent for inflammatory and autoimmune diseases.
Biological Research: It has been studied for its anti-inflammatory, analgesic, and antioxidant properties.
Mechanism of Action
Cyclohexadeca-1,9-diene exerts its effects through several mechanisms:
Anti-inflammatory and Analgesic Properties: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Cyclohexadeca-1,9-diene can be compared with other similar cyclic hydrocarbons:
Cyclohexene: A six-membered ring with one double bond.
Cyclohexadiene: A six-membered ring with two double bonds.
Cyclooctatetraene: An eight-membered ring with four double bonds.
Cyclohexadeca-1,9-diene is unique due to its larger ring size and the presence of two double bonds, which confer distinct chemical and physical properties.
Properties
CAS No. |
110028-14-3 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
(1E,9E)-cyclohexadeca-1,9-diene |
InChI |
InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1+,16-15+ |
InChI Key |
QCSDLMPAQMQZOE-FMGPEAFSSA-N |
SMILES |
C1CCCC=CCCCCCCC=CCC1 |
Isomeric SMILES |
C1CC/C=C/CCCCCC/C=C/CCC1 |
Canonical SMILES |
C1CCCC=CCCCCCCC=CCC1 |
Pictograms |
Irritant |
Synonyms |
TRANS CIS-1 9-CYCLOHEXADECADIENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


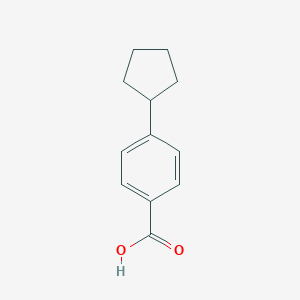
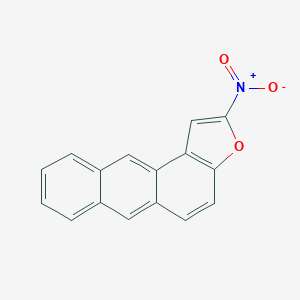
![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate](/img/structure/B11387.png)
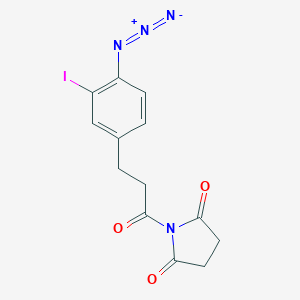
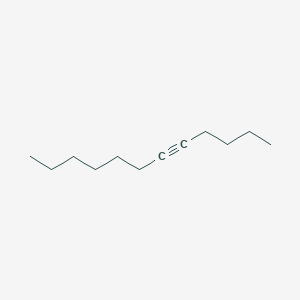
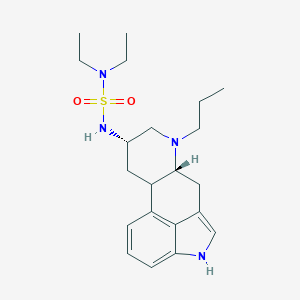

![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
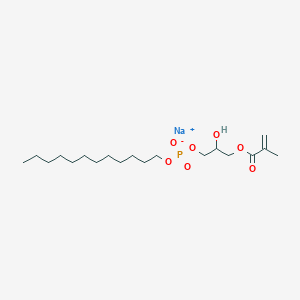
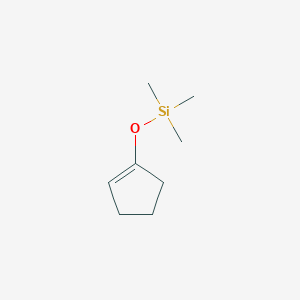
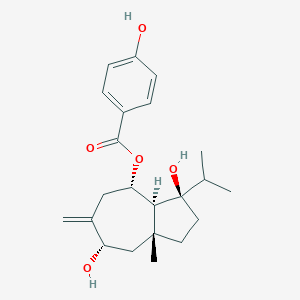
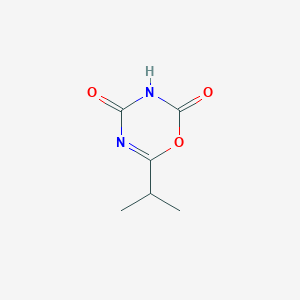
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
